Dioleyl hydrogen phosphate synthesis and purification methods
Dioleyl hydrogen phosphate synthesis and purification methods
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and purification of Dioleyl Hydrogen Phosphate (DOHP).
Introduction to Dioleyl Hydrogen Phosphate (DOHP)
Dioleyl hydrogen phosphate (DOHP), also known as dioleyl phosphate, is a dialkyl phosphate ester featuring two unsaturated oleyl chains attached to a central phosphate group.[1][2] Its chemical structure, with CAS Number 14450-07-8, imparts distinct amphiphilic properties; the long, hydrophobic oleyl chains are contrasted by a hydrophilic phosphate headgroup.[1] This dual nature makes DOHP a valuable surfactant and emulsifier.[1] Structurally related to phospholipids, which are fundamental components of biological membranes, DOHP is instrumental in biochemical research, particularly in studies of lipid bilayers and cellular interactions.[3] Its applications extend to various industries where it is used as a lubricant additive, a component in cosmetics, and a stabilizer in pharmaceutical formulations.[1][2]
Table 1: Physical and Chemical Properties of Dioleyl Hydrogen Phosphate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 14450-07-8 | [1][2][4][5][6][7] |
| Molecular Formula | C₃₆H₇₁O₄P | [1][2][4][5][6] |
| Molecular Weight | 598.9 g/mol | [1][2][4][7] |
| IUPAC Name | bis[(Z)-octadec-9-enyl] hydrogen phosphate | [2][7] |
| Boiling Point | 651.4°C at 760 mmHg | [4][6][7] |
| Density | 0.929 g/cm³ | [4][6][7][8] |
| Flash Point | 347.7°C | [4][6][7][8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 |[8] |
Synthesis of Dioleyl Hydrogen Phosphate
The synthesis of DOHP primarily involves the phosphorylation of oleyl alcohol. Several methods have been established, with the most common being the reaction with phosphorus oxychloride and direct esterification with phosphoric acid.
Phosphorylation using Phosphorus Oxychloride (POCl₃)
This versatile and widely used method proceeds in a two-step manner, offering controlled synthesis and high purity levels.[1][3] The first step involves the reaction of oleyl alcohol with phosphorus oxychloride, typically in the presence of a base, to form the dioleyl phosphoryl chloride intermediate.[3] The base, such as triethylamine or pyridine, neutralizes the hydrogen chloride (HCl) byproduct.[3] The intermediate is then hydrolyzed in the second step to yield the final DOHP product.[1]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve oleyl alcohol in an inert solvent such as dichloromethane (CH₂Cl₂) or toluene.[3][8] Add a base, like pyridine or triethylamine, to the solution.[3][8] A molar ratio of approximately 2:1:1 for oleyl alcohol:POCl₃:base is typically used.
-
Phosphorylation: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel while maintaining the temperature below 10°C.[9]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight to form the dioleyl phosphoryl chloride intermediate.[3][9]
-
Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the intermediate.[1] Stir vigorously for several hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, deionized water, and brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DOHP product.[9]
Direct Esterification with Phosphoric Acid
Direct esterification is a straightforward approach that involves the reaction of oleyl alcohol with a phosphorus source, typically orthophosphoric acid (H₃PO₄).[3] This condensation reaction requires elevated temperatures (often above 160°C) to proceed and generates water as a byproduct.[3] To drive the reaction equilibrium towards product formation, the continuous removal of water is crucial, often achieved through azeotropic distillation with a water-entraining agent like toluene or xylene.[3] A key challenge is the potential for dehydration of oleyl alcohol at temperatures exceeding 170°C, which can reduce yield and introduce impurities.[3]
-
Reaction Setup: Charge a flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer with oleyl alcohol, orthophosphoric acid, and a water-entraining solvent like toluene.[3]
-
Reaction: Heat the mixture to reflux (typically >160°C).[3] Water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water no longer accumulates.
-
Isolation: After cooling, remove the solvent under reduced pressure. The remaining crude product can then be subjected to purification.
Table 2: Comparison of DOHP Synthesis Methods
| Feature | POCl₃ Method | Direct Esterification |
|---|---|---|
| Primary Reagents | Oleyl alcohol, POCl₃, Base | Oleyl alcohol, H₃PO₄ |
| Reaction Conditions | Low temperature initially, then room temp. | High temperature (>160°C) |
| Byproducts | HCl, neutralized by base | Water, removed by distillation |
| Reported Yield | 75% (for a related multi-step process)[8] | Yield is sensitive to conditions[3] |
| Advantages | Controlled reaction, high purity achievable[1][3] | Simpler, one-pot reaction[3] |
| Disadvantages | Use of hazardous POCl₃, multi-step process | High temperatures can cause side reactions, equilibrium control needed[3] |
Purification of Dioleyl Hydrogen Phosphate
Purification is a critical step to remove unreacted starting materials, byproducts, and side-products. The choice of method depends on the scale of the synthesis and the required purity level.
Common purification techniques for DOHP include column chromatography and High-Performance Liquid Chromatography (HPLC).[3] Other general methods that can be applied are recrystallization (if the product is solid at low temperatures) and vacuum distillation, though the high molecular weight of DOHP may make distillation challenging.[3][10]
Column Chromatography
Column chromatography is a standard technique for purifying organic compounds. For a relatively non-polar molecule like DOHP, normal-phase chromatography using silica gel is effective.
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude DOHP in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution separates the components based on their affinity for the stationary phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions using Thin-Layer Chromatography (TLC) or HPLC to identify which ones contain the pure DOHP.[10]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified DOHP.[10]
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, reversed-phase HPLC (RP-HPLC) is a powerful technique.[3] In RP-HPLC, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase.[3]
Table 3: Comparison of DOHP Purification Techniques
| Technique | Principle | Suitability for DOHP | Advantages | Limitations |
|---|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption to a solid stationary phase.[3] | Well-suited for lab-scale purification. | Cost-effective, scalable, good for removing major impurities.[10] | Can be time-consuming, uses large solvent volumes. |
| HPLC | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under high pressure.[3] | Excellent for achieving high purity (>99%) and for analytical assessment.[3][11] | High resolution, automated, fast for analytical scale.[11] | Expensive, limited sample capacity for preparative scale. |
| Recrystallization | Separation of a crystalline solid from soluble impurities by dissolving in a hot solvent and cooling to precipitate the pure product.[12] | Potentially suitable if DOHP can be solidified. | Can yield very pure product, cost-effective for large scales.[12] | Product must be a solid, requires finding a suitable solvent system. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure.[10] | Less suitable due to DOHP's high molecular weight and boiling point.[10] | Effective for volatile impurities. | High temperatures may cause decomposition, not suitable for non-volatile compounds.[3] |
Analytical Characterization and Purity Assessment
Confirming the identity and purity of the synthesized DOHP is essential. Spectroscopic and chromatographic methods are the cornerstones of this analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation.[3]
-
³¹P NMR: Provides direct information about the phosphorus center. For DOHP, a single, sharp resonance is expected in the organophosphate ester region.[3]
-
¹H NMR: Shows characteristic signals for protons in the oleyl chains, such as the olefinic protons (-CH=CH-) around 5.3 ppm and allylic protons around 2.0 ppm.[3]
-
¹³C NMR: Displays signals for the various carbons in the oleyl chains, including the double bond carbons around 130 ppm and the terminal methyl carbon around 14 ppm.[3]
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of DOHP (598.9 g/mol ) and to identify impurities.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used not only for purification but also to determine the purity of the final product by quantifying the area of the product peak relative to impurity peaks.[3]
Table 4: Key NMR Spectroscopic Data for DOHP Characterization
| Technique | Signal | Typical Chemical Shift (δ) | Source |
|---|---|---|---|
| ³¹P NMR | Phosphate (O=P(OR)₂) | Specific organophosphate region (relative to 85% H₃PO₄ at 0.0 ppm) | [3] |
| ¹H NMR | Olefinic Protons (-CH=CH-) | ~ 5.3 ppm (multiplet) | [3] |
| Allylic Protons (=CH-CH₂-) | ~ 2.0 ppm | [3] | |
| ¹³C NMR | Olefinic Carbons (-C=C-) | ~ 130 ppm | [3] |
| | Terminal Methyl Carbon (-CH₃) | ~ 14 ppm |[3] |
References
- 1. Buy Dioleyl hydrogen phosphate | 14450-07-8 [smolecule.com]
- 2. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dioleyl hydrogen phosphate - CD Formulation [formulationbio.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Cas 14450-07-8,dioleyl hydrogen phosphate | lookchem [lookchem.com]
- 7. pinpools.com [pinpools.com]
- 8. lookchem.com [lookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
